molecular formula C7H6O4 B147525 2,6-Dihydroxybenzoic acid CAS No. 303-07-1

2,6-Dihydroxybenzoic acid

Cat. No. B147525
CAS RN: 303-07-1
M. Wt: 154.12 g/mol
InChI Key: AKEUNCKRJATALU-UHFFFAOYSA-N
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Patent
US04663344

Procedure details

Concentrated sulfuric acid (40 ml) was carefully added to a solution of 2,6-dihydroxybenzoic acid (133 g, 0.86 mol) in absolute methanol (500 ml). The reaction mixture was heated at reflux temperature for 24 hours, cooled, and evaporated. The residue was added to aa saturated sodium hydrogencarbonate solution, and the resulting solid was collected by filtration, washed with water, and dried in vacuo over phosphorus peroxide; yield 49 g (34%). NMR (CDCl3, 60 MHz): δ4.02 (s, CO2CH3) p.p.m.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[C:8]=1[C:9]([OH:11])=[O:10].[CH3:17]O>>[OH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[C:8]=1[C:9]([O:11][CH3:17])=[O:10]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
133 g
Type
reactant
Smiles
OC1=C(C(=O)O)C(=CC=C1)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was added to aa saturated sodium hydrogencarbonate solution
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorus peroxide

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)OC)C(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.